REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[CH:5][C:4]=1[N+:12]([O-])=O.O.O.[Sn](Cl)(Cl)(Cl)Cl>CCO>[CH3:1][O:2][C:3]1[C:8]([NH2:9])=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:12] |f:1.2.3|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
tin chloride dihydrate
|
Quantity
|
261 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at 70° C. for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with H2O
|
Type
|
ADDITION
|
Details
|
slowly added to about 500 mL of a 10 M NaOH solution
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled down to RT
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was obtained as red oil
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |